4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, general methods for synthesizing similar pyrimidine derivatives involve reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Scientific Research Applications
Antitumor Activities
Derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their antitumor activities. These compounds have shown significant activity against human cancer cell lines, including A549 (human alveolar adenocarcinoma cell) and H460 (human lung cancer), suggesting their potential as therapeutic agents in cancer treatment (Guo et al., 2012).
Anti-inflammatory and Analgesic Activities
Thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory and analgesic properties. These compounds exhibited activities comparable to standard drugs like indomethacin and acetylsalicylic acid, indicating their potential use in managing pain and inflammation (El-Gazzar et al., 2007).
Antimicrobial Activities
Several thieno[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial efficacy. They have shown remarkable activity against various fungi and bacteria, highlighting their potential as antimicrobial agents (Tolba et al., 2018).
Fluorescence Properties
Novel fluorescent compounds based on the thieno[2,3-d]pyrimidine structure have been synthesized and studied for their solid-state fluorescence properties. These findings suggest potential applications in material science, particularly in the development of new fluorescent materials for sensing and imaging applications (Yokota et al., 2012).
Nonlinear Optical Properties
Thiopyrimidine derivatives have been explored for their nonlinear optical properties, suggesting their usefulness in optoelectronic devices. The study provides a detailed comparison between theoretical (DFT/TDDFT) and experimental findings, underscoring the compounds' potential in nonlinear optics (NLO) and optoelectronic applications (Hussain et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been known to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (potentially protein kinases) and disrupt the signals that stimulate the proliferation of cells .
Biochemical Pathways
Given that protein kinases are potential targets, it can be inferred that the compound may affect cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
Based on the potential inhibition of protein kinases, it can be inferred that the compound may disrupt cell proliferation .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-8-10-21(11-9-18)22-19(2)30-25-23(22)24(26-17-27-25)29-14-12-28(13-15-29)16-20-6-4-3-5-7-20/h3-11,17H,12-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWKCPUCEZWGCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.